molecular formula C12H21NO3 B1375373 Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1101840-72-5

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B1375373
CAS RN: 1101840-72-5
M. Wt: 227.3 g/mol
InChI Key: MQOLTEHTFKRZNV-UHFFFAOYSA-N
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Description

“Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate” is a chemical compound . It has the molecular formula C12H21NO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h9,14H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.3 . It is a solid or semi-solid or lump or liquid at normal temperatures . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis Approaches

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate and its derivatives have been a subject of research for their synthesis methods and structural complexity. Meyers et al. (2009) described efficient and scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate. They highlighted its potential in accessing chemical spaces complementary to piperidine ring systems, indicating its significance in creating novel compounds (Meyers et al., 2009). Campbell et al. (2009) detailed the enantioselective synthesis of a related compound, emphasizing its importance as an essential intermediate for potent CCR2 antagonists, showcasing its relevance in medicinal chemistry (Campbell et al., 2009).

Structural Insights

The molecular structure of compounds related to tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate offers intriguing insights. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, closely related to the compound of interest. They provided detailed structural characterization through spectroscopy and X-ray diffraction, highlighting the compound's bicyclo[2.2.2]octane structure which includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014). Similarly, they investigated the chiral version of this compound, providing a comprehensive structural analysis (Moriguchi et al., 2014).

Application in Synthesis of Bioactive Compounds

Synthesis of Potent Antagonists and Antiviral Compounds

Campbell et al. (2009) highlighted the role of the tert-butoxycarbonylamino compound in synthesizing potent CCR2 antagonists, indicating its importance in developing therapeutic agents (Campbell et al., 2009). Additionally, López et al. (2020) described the catalytic and enantioselective preparation of derivatives of the compound, with particular emphasis on its transformation into key elements used in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

Innovative Scaffolds for Drug Discovery

Development of New Drug Scaffolds

Chalyk et al. (2017) introduced new scaffolds for drug discovery, utilizing 6-azaspiro[4.3]alkanes synthesized from compounds related to tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate. This underscores the compound's significance in the realm of drug development, offering innovative scaffolds for potential therapeutic agents (Chalyk et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

The preparation of versatile azaspiro heptanes, which are structurally similar to “Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate”, is expected to have significance in drug discovery and design . These compounds could serve as novel modules for the development of new therapeutic agents .

properties

IUPAC Name

tert-butyl 8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOLTEHTFKRZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735770
Record name tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1101840-72-5
Record name tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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